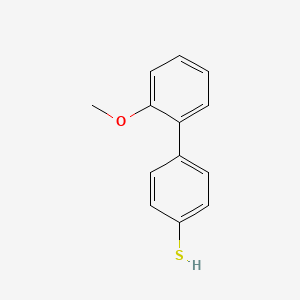

4-(2-Methoxyphenyl)thiophenol

Description

Properties

IUPAC Name |

4-(2-methoxyphenyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-14-13-5-3-2-4-12(13)10-6-8-11(15)9-7-10/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCWNCJCOZNSDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(C=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Disulfide Formation

The sulfonehydrazide intermediate is heated under reflux (60–120°C) with excess HCl and HI, leading to the formation of a disulfide via oxidative coupling:

Optimization Notes :

-

Hydriodic acid acts as a reducing agent and catalyst.

-

Disulfides precipitate upon cooling and are filtered without isolation in industrial settings.

Disulfide Reduction to Thiophenol

The disulfide is split using hydrazine hydrate and sodium hydroxide in a methanol-water solvent at 60–120°C. This step generates the thiophenolate anion, which is acidified to liberate the free thiophenol:

Workup :

-

Acidification with HCl precipitates the thiophenol.

-

Yield: ~90% (extrapolated from analogous 4-chlorothiophenol synthesis).

Comparative Analysis of Methods

*Hypothetical yield based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyphenyl)thiophenol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Strong bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolate anions.

Substitution: Various substituted thiophenols depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of 4-(2-methoxyphenyl)thiophenol exhibit significant anticancer activity. For instance, studies have shown that compounds containing the thiophenol moiety can inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance biological activity against specific cancer types .

Antiviral Activity

Certain derivatives have been evaluated for their antiviral potential, particularly against HIV-1. A notable compound demonstrated an IC50 value of 2.8 µM in H9 cells, indicating strong antiviral efficacy without significant toxicity at higher concentrations . This suggests a promising avenue for developing antiviral agents based on this scaffold.

Synthesis and Chemical Applications

Synthetic Intermediate

this compound serves as an important building block in organic synthesis. It is utilized in the preparation of more complex molecules through various coupling reactions, such as the Pd-catalyzed Sonogashira reaction . This versatility allows chemists to design new compounds with tailored properties for specific applications.

Catalysis

The compound has been investigated for its potential role in catalyzing chemical reactions. Its ability to form stable complexes with metal ions can enhance catalytic activity in organic transformations . This property is particularly useful in industrial applications where efficient catalysis is crucial.

Material Science

Nanoparticle Coatings

In materials science, this compound has been explored for coating magnetic nanoparticles to improve their stability and functionality. Such coatings enhance the nanoparticles' antibacterial properties and prevent aggregation, making them suitable for biomedical applications like drug delivery and imaging .

Polymer Chemistry

The incorporation of thiophenol derivatives into polymer matrices has shown promise in creating conductive materials. These materials can be used in electronic devices due to their enhanced electrical conductivity and mechanical properties .

Case Studies

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)thiophenol involves its thiol group, which can form covalent bonds with various electrophiles. This reactivity allows it to interact with metal ions, proteins, and other biological molecules. The methoxy group can also influence the compound’s electronic properties, affecting its reactivity and interactions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Thiophenol Derivatives

*Calculated based on analogous compounds.

Key Observations :

- In contrast, bromine in 5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate withdraws electrons, altering reactivity .

- Solubility: Hydrophobic substituents (e.g., methyl groups in 4-(3,4-Dimethylphenyl)thiophenol) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Key Insights :

- For example, thiophene-based compounds in exhibit IC₅₀ values as low as 0.5 µM against HepG2 cells when combined with sorafenib, suggesting that electron-donating substituents (e.g., methoxy) may enhance bioactivity .

- Piperazine derivatives with 4-(2-methoxyphenyl) groups (e.g., Compound 5 in ) highlight the role of methoxy substitution in improving pharmacokinetic properties, such as blood-brain barrier penetration .

Biological Activity

4-(2-Methoxyphenyl)thiophenol, also known by its chemical name, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophenol moiety linked to a methoxy-substituted phenyl group. The molecular formula is C10H10OS, and its structure can be represented as follows:

Key Properties:

- Molecular Weight: 178.25 g/mol

- Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that the compound effectively scavenges free radicals, which are implicated in various oxidative stress-related diseases. The antioxidant activity is attributed to the presence of the thiol group, which can donate electrons to neutralize free radicals.

Antimicrobial Properties

This compound has shown potential antimicrobial activity against various pathogens. In vitro studies reported that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity and Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. A notable study found that this compound induces apoptosis in human breast cancer cells (MCF-7) through the intrinsic pathway. The study highlighted that the compound increases reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent cell death.

The biological effects of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound elevates ROS levels, which can trigger apoptosis in cancer cells.

- Membrane Disruption : Its antimicrobial activity is linked to the alteration of membrane integrity in bacteria.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation and survival pathways in cancer cells.

Case Studies

- Antioxidant Study : A research article published in Food Chemistry assessed the antioxidant capacity of various thiophenols, including this compound, using DPPH and ABTS assays. The results indicated a high free radical scavenging ability comparable to well-known antioxidants like ascorbic acid .

- Antimicrobial Evaluation : Another study investigated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The findings suggested that it could serve as a lead compound for developing new antimicrobial agents .

- Cytotoxicity Assessment : Research published in Cancer Letters examined the effects of this compound on MCF-7 cells, revealing a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .

Q & A

Basic Question: How can researchers optimize the synthesis of 4-(2-Methoxyphenyl)thiophenol to improve yields and purity?

Methodological Answer:

Synthesis optimization requires careful selection of reagents, solvents, and purification techniques. For example, in related thiophenol derivatives, hydrazine hydrate in ethanol with HCl has been used for deprotection, followed by flash chromatography (silica gel, gradient elution) to achieve >75% purity . Adjusting reaction time, stoichiometry (e.g., 1.5 eq hydrazine), and temperature (reflux conditions) can minimize side products. Pre-purification via recrystallization or liquid-liquid extraction may enhance intermediate stability. Always characterize intermediates (e.g., NMR, mass spectrometry) to confirm structural integrity before proceeding .

Basic Question: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at C2, thiol at C4) and assess purity. Compare chemical shifts with literature data for analogous compounds (e.g., 2-Methoxythiophenol: δ ~6.8–7.3 ppm for aromatic protons) .

- HPLC-DAD : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantifying impurities. A validated method for related morpholinium derivatives achieved LOD <0.1% using acetonitrile/water gradients .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]⁺ for C₁₃H₁₂O₂S, exact mass 232.0556) and fragment patterns .

Advanced Question: How can researchers resolve contradictions in reported toxicity data for thiophenol derivatives like this compound?

Methodological Answer:

Discrepancies often arise from differences in assay conditions (e.g., cell lines, exposure duration) or impurity profiles. To address this:

- Standardize Assays : Use OECD guidelines for in vitro toxicity (e.g., mitochondrial toxicity in HepG2 cells) and include positive controls (e.g., 2-Methoxy-4-methylphenol ).

- Profile Impurities : Quantify by-products (e.g., sulfoxides, disulfides) via LC-MS and correlate their concentrations with observed toxicity .

- Mechanistic Studies : Employ molecular docking to assess interactions with targets like acetylcholinesterase, as done for berberine-thiophenyl hybrids .

Advanced Question: What computational strategies are effective in predicting the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) to evaluate electron density at the thiol group. Fukui indices can identify nucleophilic sites .

- Solvent Modeling : Use COSMO-RS to predict solvation effects in polar aprotic solvents (e.g., acetone), which stabilize transition states in alkylation reactions .

- Kinetic Simulations : Apply Eyring equations to model activation barriers for reactions with electrophiles (e.g., chloroethylamines), adjusting for steric hindrance from the methoxyphenyl group .

Advanced Question: How should researchers design experiments to analyze trace impurities in this compound batches?

Methodological Answer:

- HPLC-DAD with Spike Testing : Spike synthetic batches with known impurities (e.g., 4-(2-Methoxyphenyl)disulfide) and optimize separation using phenyl-hexyl columns. Validate method precision (RSD <2%) and accuracy (recovery 95–105%) .

- GC-MS Headspace Analysis : Detect volatile by-products (e.g., residual thiophenol) with a DB-5MS column and EI ionization. Compare retention indices with NIST library data .

- Stability Studies : Accelerated degradation under heat/light (ICH Q1A) to identify degradation pathways (e.g., oxidation to sulfonic acids) .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Exposure Limits : Adhere to IFRA guidelines for thiophenol derivatives (e.g., ≤0.1% in leave-on cosmetics ). Use fume hoods and PPE (nitrile gloves, goggles).

- Waste Management : Quench residual thiols with oxidizing agents (e.g., NaOCl) before disposal. Store in amber bottles under nitrogen to prevent oxidation .

- Emergency Procedures : Neutralize spills with 5% NaOH solution and adsorb with vermiculite. Monitor air quality with H₂S detectors due to potential thiol volatility .

Advanced Question: What mechanistic insights explain the failure of alkylation reactions involving this compound under ethanol reflux?

Methodological Answer:

Ethanol’s nucleophilicity can lead to solvent participation, as seen in the unintended formation of 1-(2-ethoxyethyl)-4-(2-methoxyphenyl)piperazine . To mitigate:

- Switch Solvents : Use acetone with K₂CO₃ to suppress ethanol interference and favor S-alkylation over O-alkylation.

- Leaving Group Optimization : Replace chlorides with mesylates to enhance electrophilicity.

- In Situ Monitoring : Track reaction progress via TLC (silica, hexane/EtOAc 7:3) to halt at the desired intermediate stage .

Advanced Question: How can researchers reconcile discrepancies between experimental and literature spectral data for this compound?

Methodological Answer:

- Control Experiments : Replicate literature procedures exactly (e.g., solvent deuteration in NMR) to isolate variables.

- Cross-Validation : Compare with structurally similar compounds (e.g., 2-Methoxythiophenol’s ¹H NMR ) and adjust for substituent effects using Hammett σ constants.

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction of derivatives (e.g., co-crystals with iodine) to confirm bond lengths and angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.